2-Nitro-6-propoxybenzonitrile

Description

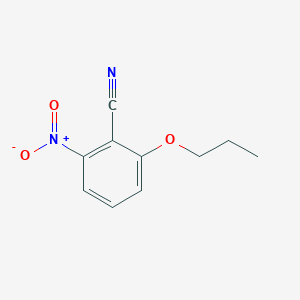

2-Nitro-6-propoxybenzonitrile is a benzonitrile derivative featuring a nitro (-NO₂) group at the 2-position and a propoxy (-OCH₂CH₂CH₃) substituent at the 6-position of the aromatic ring. This compound belongs to a class of nitroaromatic nitriles, which are structurally characterized by their electron-withdrawing nitro and nitrile groups. The nitro group enhances electrophilicity, making it reactive in nucleophilic substitution or reduction reactions, while the propoxy chain may improve solubility in organic solvents.

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

2-nitro-6-propoxybenzonitrile |

InChI |

InChI=1S/C10H10N2O3/c1-2-6-15-10-5-3-4-9(12(13)14)8(10)7-11/h3-5H,2,6H2,1H3 |

InChI Key |

WRNUKTFWYGCGBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC(=C1C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Bromo-6-(2-methylpropoxy)benzonitrile (CAS 1365272-63-4)

- Key Differences : Replaces the nitro group with bromine and uses a branched propoxy (2-methylpropoxy) group.

- Impact on Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki), whereas the nitro group directs electrophilic substitution. The branched propoxy chain may reduce steric hindrance compared to linear propoxy .

- Applications : Primarily used as a synthetic intermediate, similar to 2-Nitro-6-propoxybenzonitrile, but with divergent reactivity due to halogen vs. nitro substituents.

6-Amino-5-nitropicolinonitrile

- Key Differences: A picolinonitrile (pyridine-based nitrile) with amino (-NH₂) and nitro groups at the 6- and 5-positions, respectively.

- Safety : Requires stringent handling protocols (e.g., medical consultation upon inhalation) due to nitroaromatic toxicity .

Functional Group Comparisons

Nitroanilines (2-, 3-, 4-Nitroaniline)

- Key Differences : Nitroanilines lack the nitrile group but share the nitro-aromatic backbone. Positional isomerism (ortho, meta, para) affects melting points and acidity. For example, 4-nitroaniline has a higher melting point (147–150°C) than 2-nitroaniline (71–74°C) due to symmetry .

- Applications : Used as dye intermediates, contrasting with benzonitriles’ roles in medicinal chemistry.

Solubility and Stability

- Nitrobenzene : A simpler nitroaromatic, fully miscible in organic solvents but highly toxic. Lacks the nitrile and alkoxy groups, reducing its synthetic versatility compared to this compound .

- Halogenated Analogs: Brominated derivatives (e.g., ) exhibit lower thermal stability due to weaker C-Br bonds compared to C-NO₂ bonds.

Data Table: Key Properties of Selected Compounds

*Theoretical values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.